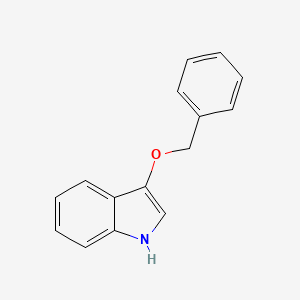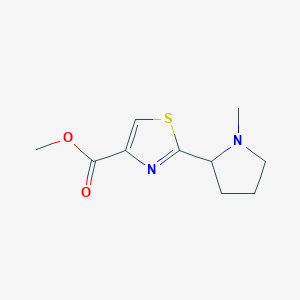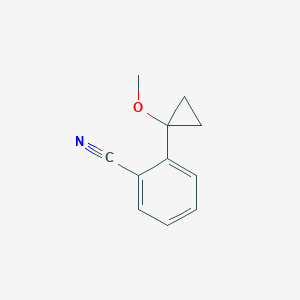
1,4-Dichloro-6-(trifluoromethyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-6-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative with the molecular formula C10H4Cl2F3N. . The presence of both chlorine and trifluoromethyl groups on the isoquinoline ring imparts distinct reactivity and stability characteristics to the molecule.
準備方法
The synthesis of 1,4-Dichloro-6-(trifluoromethyl)isoquinoline can be achieved through several synthetic routes. One common method involves the direct introduction of fluorine or trifluoromethyl groups onto the isoquinoline ring. This can be done using electrophilic fluorination reagents such as Selectfluor® . Another approach involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
1,4-Dichloro-6-(trifluoromethyl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents such as potassium permanganate can be used for oxidation, while reducing agents like lithium aluminum hydride can be employed for reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
1,4-Dichloro-6-(trifluoromethyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated isoquinoline derivatives.
Biology: Fluorinated isoquinolines, including this compound, are studied for their potential biological activities.
Medicine: The compound’s unique properties make it a potential candidate for developing new pharmaceuticals.
作用機序
The mechanism by which 1,4-Dichloro-6-(trifluoromethyl)isoquinoline exerts its effects is primarily through its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, leading to unique bioactivities . The exact pathways involved depend on the specific biological target and the context in which the compound is used.
類似化合物との比較
1,4-Dichloro-6-(trifluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines and quinolines:
1,3-Dichloro-6-fluoroisoquinoline: This compound has similar structural features but differs in the position of the fluorine atom and the absence of the trifluoromethyl group.
Fluorinated Quinolines: These compounds share the fluorine substitution but have a different core structure (quinoline instead of isoquinoline).
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H4Cl2F3N |
|---|---|
分子量 |
266.04 g/mol |
IUPAC名 |
1,4-dichloro-6-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4Cl2F3N/c11-8-4-16-9(12)6-2-1-5(3-7(6)8)10(13,14)15/h1-4H |
InChIキー |
ZWINNAUXKPYWMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CN=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


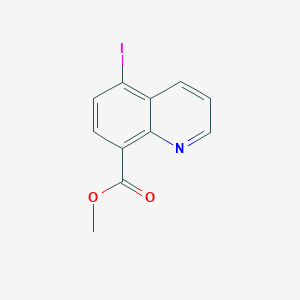


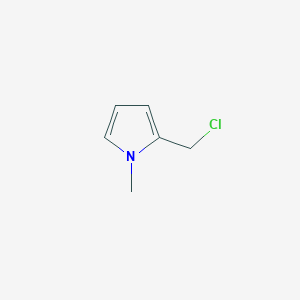
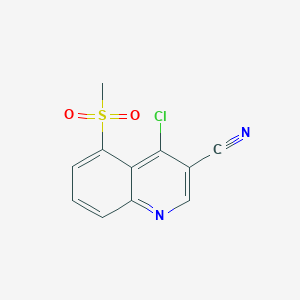
![7-Amino-5-(methylsulfonyl)-2-(3-pyridyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13666916.png)

![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)

